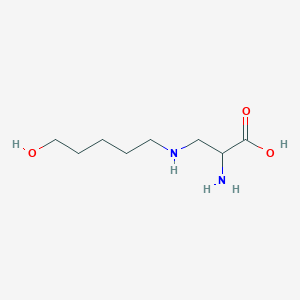
2-Amino-3-(5-hydroxypentylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-(5-hydroxypentylamino)propanoic acid” is a compound with the CAS Number: 1697792-75-8 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 2-amino-3-((5-hydroxypentyl)amino)propanoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H18N2O3/c9-7(8(12)13)6-10-4-2-1-3-5-11/h7,10-11H,1-6,9H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 190.24 . More specific physical and chemical properties such as melting point, solubility, and optical activity were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatisation for Biological Assays
2-Amino-3-(5-hydroxypentylamino)propanoic acid has been explored for its potential in enhancing fluorescence derivatization techniques. Researchers have coupled similar amino acids with fluorescent derivatising agents to create derivatives that exhibit strong fluorescence, useful in biological assays. This approach enables the visualization of amino acids in complex biological systems, aiding in the study of biochemical processes at a molecular level (Frade et al., 2007).
Beta-Adrenoceptor Stimulant Properties
Another research domain involves the synthesis of amino-substituted propanols, closely related to this compound, for testing as beta-adrenoceptor stimulants. These compounds have shown promise in cardiac stimulant applications, suggesting a potential pathway for the development of novel cardiovascular drugs (Barlow et al., 1981).
Antibacterial and Antiprotozoal Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial and antiprotozoal activities. This signifies the potential of such amino derivatives in contributing to the development of new therapeutic agents against infectious diseases (Gondela & Walczak, 2010).
Synthesis of Constituent Amino Acids in Toxins
The synthesis and resolution of amino acids similar to this compound have been crucial in understanding the structure and function of AM-toxins. These studies provide insights into the biosynthesis and molecular action of toxins produced by pathogens, offering pathways to develop strategies for crop protection (Shimohigashi et al., 1976).
Antimalarial Activity
Research on derivatives closely related to this compound has led to the discovery of compounds with significant antimalarial activity. These findings underscore the potential of amino acid derivatives in creating effective treatments against malaria, a major global health challenge (Werbel et al., 1986).
Electrochemical Fluorination
Electrochemical fluorination of amino alcohols, including those structurally related to this compound, demonstrates the potential for synthesizing fluorinated derivatives. These compounds have applications in various industries, including pharmaceuticals and agrochemicals (Takashi et al., 1999).
Stability in CO2 Capture Technologies
The stability of amino solutions, including those related to this compound, under thermal and oxidative conditions has been studied in the context of CO2 capture technologies. Such research is pivotal for developing efficient and sustainable methods for industrial CO2 sequestration (Bougie & Iliuta, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-3-(5-hydroxypentylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c9-7(8(12)13)6-10-4-2-1-3-5-11/h7,10-11H,1-6,9H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEQNWYTUIIVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(C(=O)O)N)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1697792-75-8 |
Source


|
| Record name | 2-amino-3-[(5-hydroxypentyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B2969208.png)
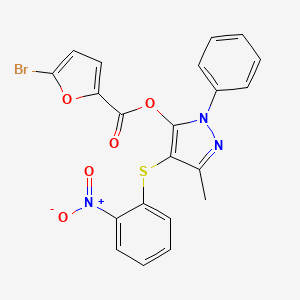
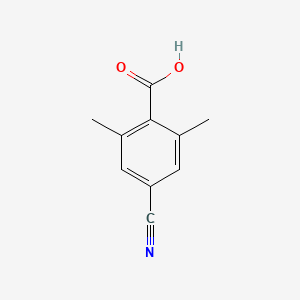

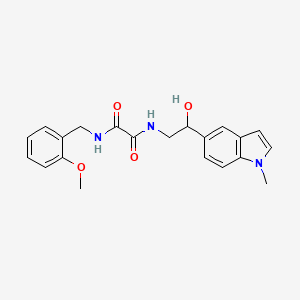
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one](/img/structure/B2969215.png)
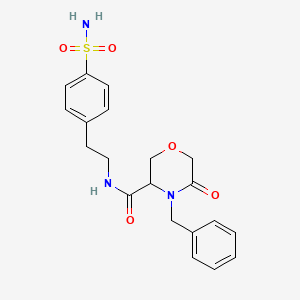
![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)
![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)
![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)
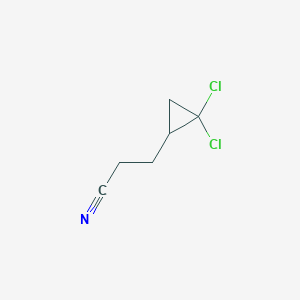
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)